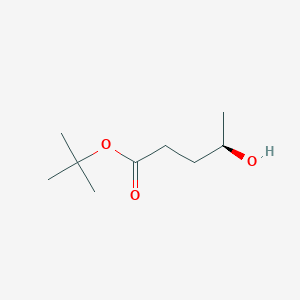
(R)-tert-Butyl 4-hydroxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 4-hydroxypentanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by a tert-butyl group attached to the fourth carbon of a pentanoate chain, with a hydroxyl group on the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 4-hydroxypentanoate typically involves the esterification of ®-4-hydroxypentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 4-hydroxypentanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of solid acid catalysts in packed bed reactors is also common to enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl 4-hydroxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group for substitution reactions.
Major Products Formed
Oxidation: The major products can include 4-oxopentanoic acid or 4-hydroxy-2-pentanone.
Reduction: The major product is 4-hydroxypentanol.
Substitution: Depending on the nucleophile, products can include various substituted pentanoates.
Applications De Recherche Scientifique
®-tert-Butyl 4-hydroxypentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving hydroxy acids and esters.
Industry: It is used in the production of specialty chemicals and as a building block in polymer synthesis.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 4-hydroxypentanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active hydroxy acid, which can then participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-Hydroxypentanoic acid: The parent compound without the tert-butyl ester group.
tert-Butyl 4-hydroxybutanoate: A similar ester with a shorter carbon chain.
Methyl 4-hydroxypentanoate: An ester with a methyl group instead of a tert-butyl group.
Uniqueness
®-tert-Butyl 4-hydroxypentanoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties.
Propriétés
Formule moléculaire |
C9H18O3 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
tert-butyl (4R)-4-hydroxypentanoate |
InChI |
InChI=1S/C9H18O3/c1-7(10)5-6-8(11)12-9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m1/s1 |
Clé InChI |
KAGXVXAPPYOJEJ-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](CCC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(CCC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


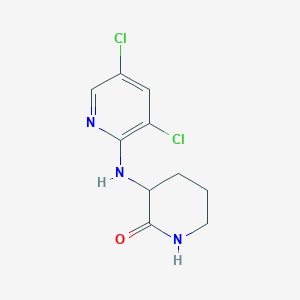
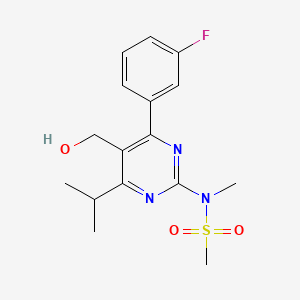
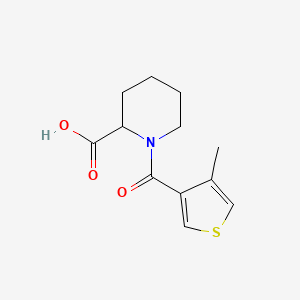
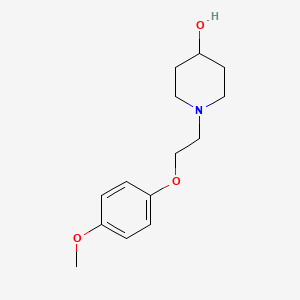
![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)




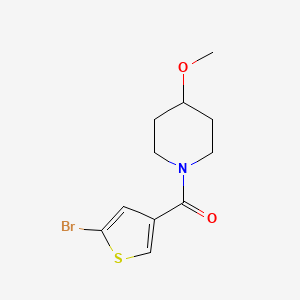

![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)

![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
